molecular formula C11H8N2O2 B13505861 4-(2-Nitroethenyl)quinoline CAS No. 1080-97-3

4-(2-Nitroethenyl)quinoline

Cat. No.: B13505861
CAS No.: 1080-97-3
M. Wt: 200.19 g/mol
InChI Key: IOWHQTCXABMRDC-SOFGYWHQSA-N
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Description

4-(2-Nitroethenyl)quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science. The presence of the nitroethenyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroethenyl)quinoline typically involves the condensation of 2-nitroethanal with quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes using recyclable catalysts and green chemistry principles are often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroethenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrosoquinoline, aminoquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA replication and protein synthesis. The compound can bind to bacterial enzymes, inhibiting their function and leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and enhances its potential for diverse biological activities.

Properties

CAS No.

1080-97-3

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C11H8N2O2/c14-13(15)8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-8H/b8-6+

InChI Key

IOWHQTCXABMRDC-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C[N+](=O)[O-]

Origin of Product

United States

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